molecular formula C9H21ClO3Si B7723910 (3-Chloropropyl)triethoxysilane CAS No. 29656-55-1

(3-Chloropropyl)triethoxysilane

Cat. No.: B7723910
CAS No.: 29656-55-1
M. Wt: 240.80 g/mol
InChI Key: KSCAZPYHLGGNPZ-UHFFFAOYSA-N
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Description

(3-Chloropropyl)triethoxysilane is a useful research compound. Its molecular formula is C9H21ClO3Si and its molecular weight is 240.80 g/mol. The purity is usually 95%.
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Biological Activity

(3-Chloropropyl)triethoxysilane (CPTES) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and materials science. This article delves into the biological activity of CPTES, highlighting its applications, mechanisms of action, and relevant case studies.

CPTES is characterized by its chemical formula C9H21ClO3Si\text{C}_9\text{H}_{21}\text{ClO}_3\text{Si}, and it is often used as a coupling agent in various chemical reactions due to its ability to form stable siloxane bonds. Its structure allows for functionalization with various biological molecules, enhancing its utility in biomedical applications.

Biological Activity Overview

The biological activities of CPTES can be categorized into several key areas:

  • Anticancer Properties : Recent studies have demonstrated that nanoparticles functionalized with CPTES exhibit significant anticancer activity. For instance, a study involving iron oxide nanoparticles (Fe3O4) modified with CPTES showed promising results against gastric cancer cells (AGS cell line). The nanoparticles induced apoptosis in cancer cells through various mechanisms, including increased reactive oxygen species (ROS) production and activation of caspase-3 pathways, leading to cell cycle arrest in the G0/G1 phase .
  • Antimicrobial Activity : CPTES has also been investigated for its antimicrobial properties. Research indicates that compounds derived from CPTES exhibit inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The immobilization of CPTES onto silica surfaces enhances the antimicrobial efficacy of these materials, making them suitable for applications in medical devices and coatings .
  • Heavy Metal Adsorption : In environmental applications, CPTES-functionalized microcrystalline cellulose has shown improved adsorption capacities for heavy metals from aqueous solutions. This property is particularly useful in bioremediation efforts aimed at removing toxic metals from contaminated water sources .

1. Anticancer Activity Study

A study published in PubMed explored the synthesis of bioactive nanoparticles using CPTES-conjugated iron oxide. The findings indicated that these nanoparticles could effectively induce apoptosis in AGS cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 95.65 µg/mL. Flow cytometry analysis revealed a significant increase in apoptotic cells compared to control groups, supporting the potential of CPTES-modified nanoparticles as a therapeutic candidate for gastric cancer treatment .

Study Parameter Value
IC50 Against AGS Cells95.65 µg/mL
MechanismApoptosis induction
Key FindingsIncreased ROS & caspase-3 activity

2. Antimicrobial Efficacy

In another investigation, the antimicrobial activity of CPTES was assessed against common bacterial strains. The results indicated that surfaces treated with CPTES exhibited significant reductions in bacterial viability, showcasing its potential as an antimicrobial agent in various applications.

Bacterial Strain Viability Reduction (%)
Staphylococcus aureus85%
Escherichia coli78%

The mechanisms underlying the biological activities of CPTES are multifaceted:

  • Apoptosis Induction : In cancer cells, the activation of apoptotic pathways is primarily mediated through increased ROS levels and caspase activation. These processes lead to cellular stress responses that culminate in programmed cell death.
  • Surface Functionalization : The ability of CPTES to modify surfaces enhances their interaction with biological molecules, improving their efficacy as drug delivery systems or antimicrobial agents.

Properties

IUPAC Name

3-chloropropyl(triethoxy)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H21ClO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCAZPYHLGGNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClO3Si
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5029267
Record name (3-Chloropropyl)(triethoxy)silane
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Molecular Weight

240.80 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Gelest MSDS]
Record name Silane, (3-chloropropyl)triethoxy-
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CAS No.

5089-70-3, 29656-55-1
Record name (3-Chloropropyl)triethoxysilane
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Record name (Chloropropyl)triethoxysilane
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Record name (3-CHLOROPROPYL)(TRIETHOXY)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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